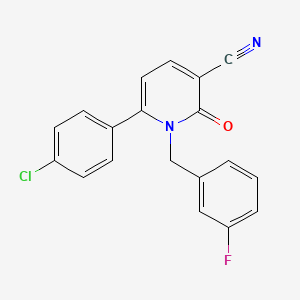

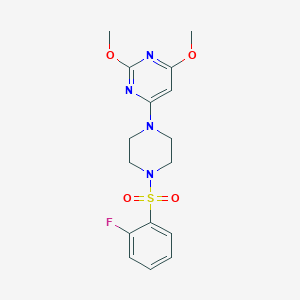

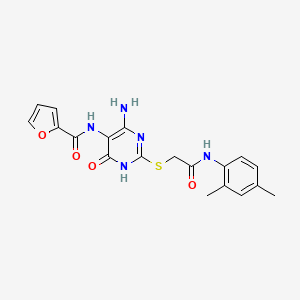

N-(1,3-苯并二氧杂环-5-基)-4-甲氧基-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.Chemical Reactions Analysis

“N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery.科学研究应用

Cancer Pharmacotherapy

N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzene-1-sulfonamide: has been investigated for its potential use in cancer pharmacotherapy. This compound is part of a class of molecules that are being studied for their effectiveness in treating both hormone-dependent and hormone-independent cancers . The compound’s ability to inhibit the proliferation of cancer cell lines and induce apoptosis suggests it may serve as a model for developing new anticancer drugs.

Antitumor Activity

The antitumor effects of related compounds, which share a similar benzodioxole structure, have been explored. These studies have shown that nitro-substituted hydroxynaphthalene carboxamides, a group to which our compound belongs, might represent promising anticancer properties .

Synthesis of Chalcone Derivatives

The compound has been used as a precursor in the synthesis of chalcone derivatives. Chalcones are known for their wide range of pharmacological activities, including anticancer, anti-infective, anti-diabetic, and antioxidant activities . The synthesis process involves Claisen–Schmidt condensation reactions, highlighting the compound’s versatility in organic synthesis.

Development of HDAC Inhibitors

In the search for new therapeutic agents, the compound has been utilized in the construction of trithiocarbonates as Histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that can induce cancer cell death, stop cell division, and are used to treat various cancers.

Antioxidant Activity

Derivatives of the compound have been synthesized and evaluated for their antioxidant activity. The presence of the 1,3-benzodioxole moiety is associated with a broad spectrum of biological activities, including antioxidant properties . This research underscores the potential of the compound in developing new antioxidant agents.

Potential Anti-Cancer Molecule

A related compound, featuring a similar benzodioxole ring, has shown potential as an anti-cancer molecule, particularly under glucose starvation conditions. This suggests that derivatives of our compound could be explored for their cell line-specific anti-cancer activities .

作用机制

While the specific mechanism of action for “N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide” is not available, compounds with similar structures have been studied for their anticancer activity. For instance, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .

安全和危害

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-methoxy-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S/c1-21-12-5-3-10(7-11(12)16(17)18)24(19,20)15-9-2-4-13-14(6-9)23-8-22-13/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQAPJCJGATGCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)

![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)